molecular formula C24H20ClNO3 B584510 JWH 398 N-pentanoic acid metabolite CAS No. 1537889-10-3

JWH 398 N-pentanoic acid metabolite

Cat. No.: B584510
CAS No.: 1537889-10-3
M. Wt: 405.9 g/mol
InChI Key: VTGKQZQQXCKOOD-UHFFFAOYSA-N
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Description

JWH 398 N-pentanoic acid metabolite: is a phase I metabolite of the synthetic cannabinoid JWH 398. This compound is part of a class of synthetic cannabinoids that act as agonists at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). The compound is primarily used for forensic and research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 398 N-pentanoic acid metabolite involves the metabolic conversion of JWH 398. JWH 398 itself is synthesized through a series of chemical reactions starting from indole derivatives. The key steps include:

Industrial Production Methods: The industrial production of this compound is not well-documented due to its primary use in research and forensic applications. the synthesis would likely follow similar steps as the laboratory synthesis, with optimization for scale and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Used in the metabolic conversion of JWH 398 to its N-pentanoic acid metabolite.

    Acidic or basic conditions: Depending on the specific substitution reactions being performed.

Major Products:

Scientific Research Applications

JWH 398 N-pentanoic acid metabolite is used extensively in forensic and toxicological research. Its applications include:

Mechanism of Action

The mechanism of action of JWH 398 N-pentanoic acid metabolite involves its interaction with cannabinoid receptors. As a metabolite of JWH 398, it retains the ability to bind to CB1 and CB2 receptors, although its affinity and efficacy may differ from the parent compound. The binding to these receptors modulates various signaling pathways, leading to its pharmacological effects .

Comparison with Similar Compounds

    JWH 018 N-pentanoic acid metabolite: Another metabolite of a synthetic cannabinoid, JWH 018.

    JWH 210: A synthetic cannabinoid with a similar structure and pharmacological profile.

Uniqueness: JWH 398 N-pentanoic acid metabolite is unique due to its specific structure and metabolic origin from JWH 398. Its distinct chemical properties and interactions with cannabinoid receptors make it a valuable compound for research purposes .

Biological Activity

JWH 398 N-pentanoic acid metabolite is a synthetic cannabinoid metabolite derived from JWH 398, which is known for its high affinity as an agonist for the cannabinoid receptors CB1 and CB2. The biological activity of this metabolite has not been extensively characterized, but it is essential to understand its pharmacokinetics, potential toxicological effects, and clinical implications, especially given the increasing prevalence of synthetic cannabinoids in recreational use.

JWH 398 is a naphthoylindole that undergoes metabolic conversion primarily in the liver. The major metabolic pathways involve cytochrome P450 enzymes, particularly CYP2C9, which plays a significant role in the hydroxylation and carboxylation of the compound. The N-pentanoic acid metabolite represents a phase I metabolite of JWH 398, indicating that it may retain some biological activity.

Key Metabolic Pathways

  • Primary Enzyme : CYP2C9
  • Metabolites : Includes various hydroxylated forms and the N-pentanoic acid derivative.
  • Phase I Metabolism : Involves oxidation reactions leading to the formation of more polar metabolites that can be excreted via urine.

Receptor Binding Affinity

  • CB1 Receptor : JWH 398 shows high binding affinity (K_i = 2.3 nM).
  • CB2 Receptor : Also exhibits significant binding (K_i = 2.8 nM) .

These affinities suggest that the N-pentanoic acid metabolite may also interact with these receptors, potentially influencing various physiological processes.

Toxicological Implications

The toxicological profile of synthetic cannabinoids, including JWH 398 and its metabolites, can be severe. Reports indicate associations with:

  • Psychotropic Effects : Agitation, hallucinations, and seizures.
  • Cardiovascular Issues : Tachycardia and myocardial dysfunction have been noted in case studies involving synthetic cannabinoids .

Case Studies

  • Case Report on Synthetic Cannabinoids :
    • A patient experienced status epilepticus after using a synthetic cannabinoid product containing JWH compounds. The metabolic analysis indicated the presence of multiple active metabolites .
  • Toxicity Evaluation :
    • A study highlighted genetic polymorphisms in CYP450 enzymes affecting metabolism rates of JWH compounds, leading to variability in clinical toxicity among users .

Quantification Methods

Quantitative analysis of this compound is typically performed using advanced techniques such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry). These methods allow for sensitive detection in biological samples like urine.

Analyte Q1 mass (amu) Q3 masses (amu) Retention Time (min)
JWH-398 N-pentanoic acid metabolite406.9189.1, 161.19.82

This table summarizes key parameters for quantifying the metabolite using LC-MS/MS techniques .

Properties

CAS No.

1537889-10-3

Molecular Formula

C24H20ClNO3

Molecular Weight

405.9 g/mol

IUPAC Name

5-[3-(4-chloronaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

InChI

InChI=1S/C24H20ClNO3/c25-21-13-12-19(16-7-1-2-8-17(16)21)24(29)20-15-26(14-6-5-11-23(27)28)22-10-4-3-9-18(20)22/h1-4,7-10,12-13,15H,5-6,11,14H2,(H,27,28)

InChI Key

VTGKQZQQXCKOOD-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(Cl)C2=C1C=CC=C2)C3=CN(CCCCC(O)=O)C4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O

Synonyms

JWH 398 N-(5-carboxypentyl) metabolite

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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JWH 398 N-pentanoic acid metabolite
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JWH 398 N-pentanoic acid metabolite
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JWH 398 N-pentanoic acid metabolite

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